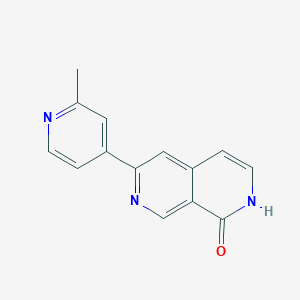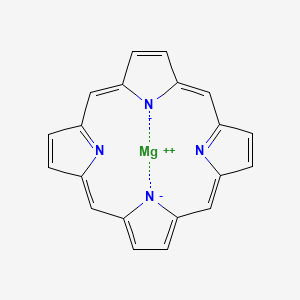
Magnesium Porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium porphyrin is a coordination complex where a magnesium ion is centrally coordinated to a porphyrin ring. Porphyrins are planar aromatic macrocycles composed of four pyrrole subunits interconnected via methine bridges. This compound is notably significant in nature, particularly as the core structure of chlorophyll, which is essential for photosynthesis. The unique electronic and structural properties of this compound make it a subject of extensive research in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of magnesium porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle, followed by the insertion of a magnesium ion. The Lindsey method, which uses milder conditions with a chlorinated solvent like dichloromethane and a Lewis acid such as boron trifluoride, is commonly employed . Another approach involves microwave-assisted synthesis, which offers higher yields and shorter reaction times compared to conventional methods .
Industrial Production Methods: Industrial production of this compound often utilizes large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of ionic liquids as solvents has been explored to enhance the efficiency and environmental sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium porphyrin undergoes various chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, often facilitated by light or other oxidizing agents.
Reduction: Reduction reactions can alter the electronic properties of the porphyrin ring.
Substitution: Substitution reactions involve the replacement of peripheral substituents on the porphyrin ring.
Common Reagents and Conditions:
Oxidation: Light or chemical oxidants.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The products of these reactions vary widely but can include modified porphyrins with altered electronic or structural properties, which are useful in various applications .
Aplicaciones Científicas De Investigación
Magnesium porphyrin has a wide range of applications in scientific research:
Biology: Integral to the study of photosynthesis and related processes.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of solar cells, sensors, and other electronic devices due to its semiconducting properties
Mecanismo De Acción
The mechanism of action of magnesium porphyrin involves its ability to absorb light and facilitate electron transfer reactions. In photosynthesis, this compound in chlorophyll absorbs light energy, which excites electrons and initiates a series of redox reactions that convert light energy into chemical energy. The coordination chemistry of magnesium allows it to interact with various ligands, influencing its reactivity and stability .
Comparación Con Compuestos Similares
Iron Porphyrin: Found in hemoglobin and cytochrome P450, involved in oxygen transport and metabolism.
Zinc Porphyrin: Used in photodynamic therapy and as a model for studying electron transfer processes.
Copper Porphyrin: Explored for its catalytic properties in organic synthesis.
Uniqueness of Magnesium Porphyrin: this compound is unique due to its central role in photosynthesis, which is not shared by other metalloporphyrins. Its ability to efficiently absorb light and facilitate electron transfer makes it indispensable in natural and artificial photosynthetic systems .
This compound continues to be a focal point of research due to its versatile applications and fundamental importance in biological systems. Its unique properties and reactivity make it a valuable compound in both scientific and industrial contexts.
Propiedades
Fórmula molecular |
C20H12MgN4 |
|---|---|
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
magnesium;porphyrin-22,24-diide |
InChI |
InChI=1S/C20H12N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12H;/q-2;+2 |
Clave InChI |
KIQQAJNFBLKFPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=NC(=CC4=CC=C([N-]4)C=C5C=CC(=N5)C=C1[N-]2)C=C3.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


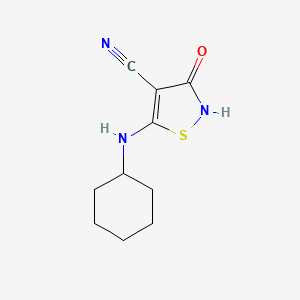
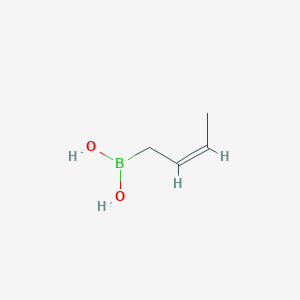
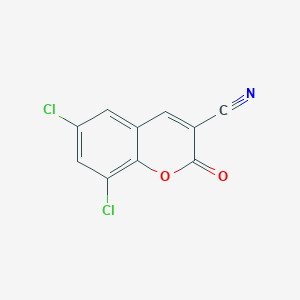
![methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15234041.png)

![4-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-11-octadecoxycarbonyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15234053.png)
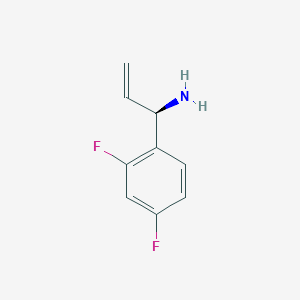
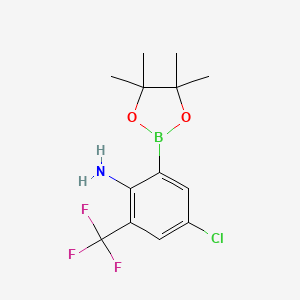
![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15234059.png)
![4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B15234065.png)
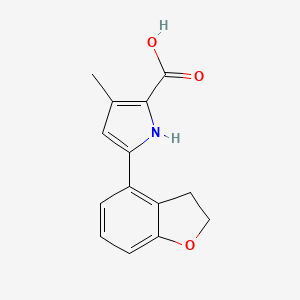
![((3aR,4R,6aS)-2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B15234076.png)
![5-Chloro-2-methylfuro[3,2-b]pyridine](/img/structure/B15234077.png)
